2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide
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Overview
Description
2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a fluorobenzyl group, a dioxo-dihydrobenzothieno-pyrimidine core, and a methylbenzylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothieno[3,2-d]pyrimidine Core: This is achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a halogenated benzyl compound with a fluorine atom.
Attachment of the Methylbenzylacetamide Moiety: This is typically done through an amide coupling reaction using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-ethyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
What sets 2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methylbenzyl)acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H22FN3O3S |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C27H22FN3O3S/c1-17-6-8-18(9-7-17)14-29-23(32)16-30-24-21-4-2-3-5-22(21)35-25(24)26(33)31(27(30)34)15-19-10-12-20(28)13-11-19/h2-13H,14-16H2,1H3,(H,29,32) |
InChI Key |
DTWXABAASWWIGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)F)SC5=CC=CC=C53 |
Origin of Product |
United States |
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